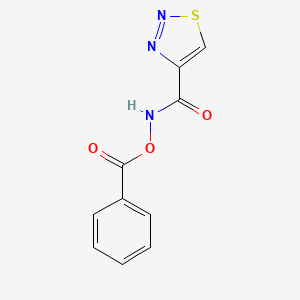

N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

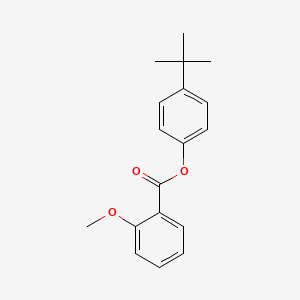

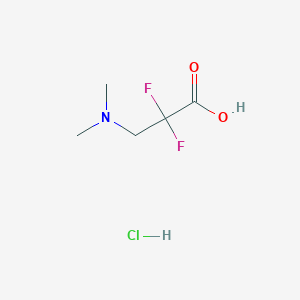

“N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide” is a chemical compound. The benzoyl functional group in this compound has the formula −COC6H5 and structure −C(=O)−C6H5 . It can be viewed as benzaldehyde missing one hydrogen .

Synthesis Analysis

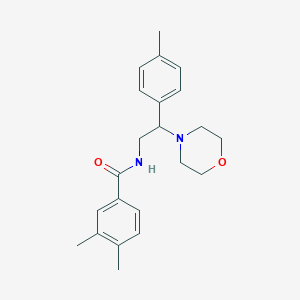

The synthesis of benzamides, which are similar to the compound , can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method for direct N–O bond formation involves the oxidation of amines with benzoyl peroxide .

Chemical Reactions Analysis

The compound “this compound” may undergo reactions similar to other benzoyl compounds. For instance, a general and efficient method for direct N–O bond formation without undesirable C–N bond (amide) formation involves the oxidation of 1,2-diamines to furnish bis-(benzoyloxy)-1,2-diamines .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Methodologies

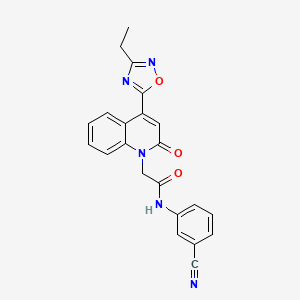

Researchers have developed convenient methods for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles, which are crucial intermediates in creating various biologically active compounds, including those related to N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide. For instance, Takikawa et al. (1985) reported the oxidative dimerization of thioamides in the presence of electrophilic reagents, yielding thiadiazoles in high yields. This process underscores the versatility of thiadiazole derivatives in organic synthesis, facilitating the preparation of complex molecules with potential therapeutic uses (Takikawa et al., 1985).

Biological Applications

The realm of biological applications for thiadiazole derivatives is vast, with studies highlighting their role as carbonic anhydrase inhibitors and antibacterial agents. Büyükkıdan et al. (2013) synthesized novel metal complexes of heterocyclic sulfonamide, demonstrating significant inhibitory effects against human carbonic anhydrase isoenzymes. These findings suggest potential applications in treating conditions associated with altered carbonic anhydrase activity (Büyükkıdan et al., 2013). Additionally, Banday and Rauf (2008) explored the antibacterial activity of novel thiadiazoles derived from fatty acids, uncovering compounds with significant efficacy against bacterial strains, indicating potential applications in developing new antimicrobial agents (Banday & Rauf, 2008).

Materials Science

Thiadiazole derivatives also find applications in materials science, particularly in the development of novel organic materials with unique electronic properties. The synthesis of thiadiazolobenzamide and its metal complexes, as described by Adhami et al. (2012), highlights the potential of such compounds in creating new materials with desirable electronic and structural characteristics. These advancements could lead to innovative applications in electronics, photonics, and nanotechnology (Adhami et al., 2012).

Eigenschaften

IUPAC Name |

(thiadiazole-4-carbonylamino) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3S/c14-9(8-6-17-13-11-8)12-16-10(15)7-4-2-1-3-5-7/h1-6H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPDEEOWJRMRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ONC(=O)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2602444.png)

![6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2602445.png)

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl](/img/structure/B2602458.png)

![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)